N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O3S/c1-2-34-19-13-11-18(12-14-19)31-25(33)24-23(20-5-3-4-6-21(20)29-24)30-26(31)35-15-22(32)28-17-9-7-16(27)8-10-17/h3-14,29H,2,15H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAHGNPPJIYYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the bromophenyl and ethoxyphenyl groups. Common reagents used in these reactions include bromine, ethyl ether, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of new functionalized derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity:
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of the pyrimidine and indole rings is often associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of pyrimidine can induce apoptosis in various cancer cell lines, suggesting that N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide may possess similar effects .
2. Antimicrobial Properties:
Compounds featuring sulfanyl groups have been reported to exhibit antimicrobial activities. The specific interactions between the sulfur atom and microbial enzymes could inhibit bacterial growth or fungal proliferation. This suggests potential applications in developing new antimicrobial agents .
3. Enzyme Inhibition:
The compound may also act as an enzyme inhibitor due to its structural characteristics. Inhibitors targeting specific pathways in cancer or infectious diseases can provide therapeutic benefits by blocking critical processes necessary for disease progression .
Potential Therapeutic Uses
1. Cancer Therapy:
Given its anticancer properties, this compound could be explored as a lead compound for developing novel cancer treatments. Further studies are needed to evaluate its efficacy in vivo and to understand the mechanisms underlying its action.
2. Antimicrobial Agents:
The compound's potential as an antimicrobial agent could be harnessed in treating infections resistant to current antibiotics. The development of new drugs based on this compound could address the growing issue of antibiotic resistance.
3. Drug Design:
The unique chemical structure offers opportunities for modification and optimization in drug design processes. Researchers can explore analogs of this compound to enhance its biological activity or reduce toxicity.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of similar compounds to evaluate their biological activities:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Modifications
Key Observations :
- The pyrimidoindole core in the target compound and analogs in and is critical for TLR4 binding, with substituents modulating selectivity. The 4-ethoxyphenyl group in the target may enhance lipophilicity and metabolic stability compared to the 3-methoxyphenyl group in .
- Replacement of the pyrimidoindole core with oxazole () or triazole () abolishes TLR4 activity, emphasizing the importance of the fused indole-pyrimidine system .
Substituent Effects on Bioactivity
4-Bromophenyl vs. Halogenated Phenyl Groups
- The target’s 4-bromophenyl group increases molecular weight (Br: ~80 Da) and steric bulk compared to 4-fluorophenyl () or 4-chlorophenyl (). Bromine’s polarizability may enhance hydrophobic interactions in receptor binding .
- In indomethacin analogs (), chloro or fluorophenyl groups improve COX-2 inhibition, but bromine’s larger size may reduce off-target effects .
Ethoxy vs. Methoxy/Alkyl Groups
Physicochemical and Pharmacokinetic Properties
Implications :
- Its ethoxy group may confer stability against hepatic CYP450 enzymes compared to methoxy or alkyl groups .
Biological Activity
N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that include the formation of key intermediates through reactions involving isothiocyanates and piperazine derivatives. The compound's molecular formula is with a molecular weight of 485.39 g/mol .
Anticancer Activity
Recent studies have shown that the compound exhibits promising anticancer properties. In vitro assays revealed that it possesses significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values observed for these cell lines were notably lower than those for standard chemotherapeutics such as 5-fluorouracil .
| Cell Line | IC50 (µM) | Standard Drug | Standard IC50 (µM) |
|---|---|---|---|
| HeLa | 1.85 | 5-Fluorouracil | 10 |
| HepG2 | 2.32 | 5-Fluorouracil | 12 |
| A549 | 1.90 | 5-Fluorouracil | 11 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effective activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in preclinical models. Studies indicate that it can reduce levels of pro-inflammatory cytokines and inhibit inflammatory pathways .
Case Studies
- Cytotoxicity Studies : A study conducted on a panel of human cancer cell lines demonstrated that the compound's cytotoxicity was significantly higher than conventional agents used in cancer therapy. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy against Mycobacterium tuberculosis showed that the compound could selectively inhibit Mtb without affecting non-tuberculous mycobacteria, indicating a potential for targeted therapy .
Q & A
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxopyrimidoindol-2-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1 : Formation of the pyrimido[5,4-b]indole core via cyclocondensation of substituted indole derivatives with urea or thiourea under acidic conditions .
- Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiol-containing reagents (e.g., NaSH or thiourea) .
- Step 3 : Acetamide coupling via Schotten-Baumann reaction with 4-bromophenylacetic acid chloride.
Optimization strategies: - Use flow chemistry to enhance reaction reproducibility and scalability, as demonstrated in diazomethane syntheses .
- Monitor intermediates via HPLC to ensure purity (>95%) and adjust stoichiometry using Design of Experiments (DoE) principles .
Q. How can researchers validate the molecular structure and conformation of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding involving the 4-oxo group and sulfanyl moiety) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
- HRMS : Verify molecular weight (exact mass ~550–560 Da) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of the pyrimidoindole core in biological assays?
- Methodological Answer :
- Substituent modification : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess electronic effects on bioactivity .
- Bioisosteric replacement : Substitute the sulfanyl group with sulfone or phosphonate moieties to evaluate metabolic stability .
- In vitro assays : Test cytotoxicity (e.g., MTT assay) and target binding (e.g., kinase inhibition) using standardized protocols .
Q. How can computational modeling predict the binding affinity of this compound to therapeutic targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use programs like AutoDock Vina with crystal structures (e.g., PDB entries for kinase domains) to model interactions between the pyrimidoindole core and ATP-binding pockets .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (software: GROMACS or AMBER) .
- QSAR models : Corrogate experimental IC₅₀ values with descriptors (e.g., logP, polar surface area) to predict activity .
Q. What analytical methods resolve contradictions in reported biological activity data for similar pyrimidoindole derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources .
- Dose-response validation : Re-test conflicting compounds using orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) .
- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Methodological Challenges & Solutions
Q. How can researchers address low yields during the final acetamide coupling step?
- Solution :
- Activation reagents : Use HATU or EDCI/HOBt instead of DCC to improve coupling efficiency .
- Solvent optimization : Replace DMF with dichloromethane (DCM) to minimize side reactions .
- Temperature control : Conduct reactions at 0–5°C to suppress hydrolysis of the acyl chloride intermediate .
Q. What techniques confirm the purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC-DAD/ELSD : Monitor degradation products (e.g., hydrolysis of the ethoxy group) over 6 months at –20°C .
- Karl Fischer titration : Ensure water content <0.1% to prevent hydrate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
